(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime
Brand Name: Vulcanchem
CAS No.: 1189170-70-4
VCID: VC2922984
InChI: InChI=1S/C15H22N2O3Si/c1-15(2,3)21(4,5)19-10-12-7-13-14(20-12)6-11(8-16-13)9-17-18/h6-9,18H,10H2,1-5H3/b17-9+
SMILES: CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=NO
Molecular Formula: C15H22N2O3Si
Molecular Weight: 306.43 g/mol

(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime

CAS No.: 1189170-70-4

Cat. No.: VC2922984

Molecular Formula: C15H22N2O3Si

Molecular Weight: 306.43 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime - 1189170-70-4

Specification

CAS No. 1189170-70-4
Molecular Formula C15H22N2O3Si
Molecular Weight 306.43 g/mol
IUPAC Name (NE)-N-[[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]methylidene]hydroxylamine
Standard InChI InChI=1S/C15H22N2O3Si/c1-15(2,3)21(4,5)19-10-12-7-13-14(20-12)6-11(8-16-13)9-17-18/h6-9,18H,10H2,1-5H3/b17-9+
Standard InChI Key VPKWSHMFLOHATG-RQZCQDPDSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)/C=N/O
SMILES CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=NO
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=NO

Introduction

Chemical Structure and Properties

The compound (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime represents a sophisticated organic molecule with multiple functional groups incorporated into a furo[3,2-b]pyridine scaffold. The chemical identity and physical properties of this compound are summarized in Table 1.

Basic Identification

(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime is registered with CAS number 1212250-46-8. It possesses a molecular formula of C₂₃H₂₅NO₄ and a calculated molecular weight of 379.449 g/mol . The compound features a characteristic (E)-configuration of the oxime group, which represents a specific stereochemical arrangement around the C=N double bond.

Structural Features

The molecule contains several key structural components that define its chemical behavior:

  • A furo[3,2-b]pyridine heterocyclic core system

  • A tert-butyldimethylsilyloxy (TBDMS) protecting group

  • A hydroxymethyl group protected by the TBDMS moiety

  • An oxime functional group (C=N-OH) at the 6-position

Table 1: Physical and Chemical Properties of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime

PropertyValue
CAS Number1212250-46-8
Molecular FormulaC₂₃H₂₅NO₄
Molecular Weight379.449 g/mol
Exact Mass379.178 g/mol
Polar Surface Area (PSA)75.630
Calculated LogP4.94950
Physical StateNot specified in literature
Melting PointNot available
Boiling PointNot available

Structural Comparison with Related Compounds

The compound shares structural similarity with other furo[3,2-b]pyridine derivatives that have been more extensively studied. For example, 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime (CAS: 1186405-19-5) contains a trimethylsilyl group instead of the tert-butyldimethylsilyloxymethyl group, but maintains the same core structure and oxime functionality. Another related compound is 6-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine (CAS: 1171920-21-0), which lacks the oxime group but contains the same silyl-protected hydroxymethyl group .

Reactivity and Chemical Behavior

Understanding the reactivity of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime requires consideration of each functional group within the molecule.

Oxime Reactivity

The oxime group (C=N-OH) is a versatile functional group that can undergo various transformations:

  • Reduction to amines using appropriate reducing agents

  • Beckmann rearrangement to form amides

  • Dehydration to form nitriles

  • Metal coordination through the nitrogen and oxygen atoms

For example, similar oxime-containing compounds like 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime can serve as precursors for the synthesis of more complex molecules, particularly in pharmaceutical development.

Silyl Ether Chemistry

The TBDMS protecting group is susceptible to cleavage under acidic conditions or in the presence of fluoride ions (e.g., tetrabutylammonium fluoride, TBAF). This reactivity is important for synthetic applications where controlled deprotection is required to unveil the hydroxymethyl group for further transformations.

Heterocyclic Core Reactivity

The furo[3,2-b]pyridine core contains multiple sites for potential functionalization:

  • The pyridine nitrogen can act as a nucleophile or coordinate with metals

  • The aromatic system can undergo electrophilic aromatic substitution reactions

  • The furan ring may participate in cycloaddition reactions

Applications in Organic Synthesis

The compound (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime and structurally related molecules serve important roles in synthetic organic chemistry.

Pharmaceutical Intermediates

Furo[3,2-b]pyridine derivatives, including oxime-containing compounds, are frequently employed as intermediates in the synthesis of pharmaceutically active compounds. The protected hydroxymethyl group provides a handle for further synthetic elaboration, while the oxime can be transformed into various nitrogen-containing functional groups.

Building Blocks for Complex Molecules

Compounds containing the furo[3,2-b]pyridine scaffold serve as valuable building blocks for the construction of more complex molecular architectures. For example, furo[3,2-c]pyridine derivatives have been used in the synthesis of molecules with potential pharmacological activity .

Synthetic Versatility

The presence of multiple functional groups in (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime makes it a versatile synthetic intermediate. The selective manipulation of each functional group allows for diverse structural modifications and the creation of molecular libraries for structure-activity relationship studies.

CompoundCore StructureKey Functional GroupsReported Activity
(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oximeFuro[3,2-b]pyridineTBDMS-protected hydroxymethyl, oximeNot specifically reported
Furo[3,2-b]pyridine derivativesFuro[3,2-b]pyridineVariousPharmaceutical intermediates
Furo[3,2-c]pyridine derivativesFuro[3,2-c]pyridineTrifluoromethyl, carbonylPotential pharmacological applications
Furo[3,2-g]chromene derivativesFuro[3,2-g]chromeneCarbonitrileAntimicrobial activity

Current Research and Future Directions

Synthetic Applications

Current research involving furo[3,2-b]pyridine derivatives focuses on exploring their potential as synthetic building blocks for complex molecules. The diverse functionalities present in (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime make it a candidate for investigations in this area.

Method Development

Development of more efficient synthetic routes to access furo-pyridine scaffolds represents an active area of research. Techniques such as microwave-assisted synthesis have been explored for related compounds, such as furo[3,2-h]isoquinoline alkaloids , and may be applicable to the synthesis of the target compound.

Structure-Property Relationships

Understanding how structural modifications affect the properties and reactivity of furo-pyridine derivatives continues to be an important research focus. The presence of the oxime group and the TBDMS-protected hydroxymethyl moiety in (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime provides opportunities for studying structure-property relationships within this class of compounds.

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